(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione
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Overview
Description
(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a tosylpiperazine moiety via a methanethione linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-(dimethylamino)benzaldehyde and 4-tosylpiperazine. These intermediates are then subjected to a condensation reaction in the presence of a suitable catalyst to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for drug development, particularly in the treatment of infections and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyl derivatives: These compounds share the dimethylamino group attached to a phenyl ring and exhibit similar chemical reactivity.
4-Tosylpiperazine derivatives: These compounds contain the tosylpiperazine moiety and are studied for their biological activities.
Uniqueness
What sets (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione apart is its combined structural features, which confer unique reactivity and biological properties.
Biological Activity
The compound (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione is a synthetic organic molecule with potential biological applications. Its structure includes a dimethylamino group, a tosylpiperazine moiety, and a methanethione functional group, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₇H₂₀N₂S
- Molecular Weight : 284.419 g/mol
- CAS Number : 1226-46-6
- Density : 1.1 g/cm³
- Melting Point : 202-206 °C
These properties indicate that the compound is a solid at room temperature, with a relatively high molecular weight and density, suggesting potential stability in various environments.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related structures have shown that they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .
Compound | Cell Line | Mechanism of Action | Reference |
---|---|---|---|
This compound | A549 | Inhibition of tubulin polymerization | |
Similar Compounds | HeLa | Induction of apoptosis |
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation necessary for cell division.
- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to cell death.
Study on Related Compounds
A study investigated the optical and biological properties of cycloplatinated complexes featuring dimethylaminophenyl derivatives. These complexes demonstrated moderate cytotoxic activity against human tumor cell lines, suggesting that structural modifications can significantly influence biological outcomes .
In Silico Analysis
In silico studies have been conducted to predict the binding affinity and interactions of this compound with various biological targets. These analyses can provide insights into potential therapeutic applications and guide further experimental validation.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2/c1-16-4-10-19(11-5-16)27(24,25)23-14-12-22(13-15-23)20(26)17-6-8-18(9-7-17)21(2)3/h4-11H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFHVDIFPNCWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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